Cas no 16112-60-0 (4-Ethyl-1,3-oxazolidin-2-one)
4-Ethyl-1,3-oxazolidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 2-Oxazolidinone,4-ethyl-
- 4-ETHYL-1,3-OXAZOLIDIN-2-ONE
- 4-Ethyl-2-oxazolidinone
- 4-(S)-ethyl-oxazolidin-2-one
- 4-ethyl-2-oxazolidone
- 4-ethyl-2-oxo-1,3-oxazolidine
- 4-ethyloxazolidin-2-one
- rac-4-ethyl-2-oxazolidinone
- CS-0447690
- NSC37751
- FT-0733804
- AS-54823
- AKOS014320834
- DTXSID201313993
- SCHEMBL1438806
- 4-ethyl-oxazolidin-2-one
- NSC 37751
- 4-Ethyl-1,3-oxazolidin-2-one, AldrichCPR
- MFCD00068849
- 4-27-00-02562 (Beilstein Handbook Reference)
- NSC-37751
- 16112-60-0
- 2-Oxazolidinone, 4-ethyl-
- BRN 0108552
- A906483
- EN300-1249129
- W10319
- ALBB-022268
- DB-083529
- 4-Ethyl-1,3-oxazolidin-2-one
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- MDL: MFCD00068849
- Inchi: 1S/C5H9NO2/c1-2-4-3-8-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)
- InChI Key: CRHQYASHOICRND-UHFFFAOYSA-N
- SMILES: O1C(NC(C1)CC)=O
Computed Properties
- Exact Mass: 115.06300
- Monoisotopic Mass: 115.063329
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 103
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.3
- XLogP3: 0.7
Experimental Properties
- Density: 1.047
- Boiling Point: 298.9°Cat760mmHg
- Flash Point: 134.5°C
- Refractive Index: 1.427
- PSA: 38.33000
- LogP: 0.83360
4-Ethyl-1,3-oxazolidin-2-one Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Ethyl-1,3-oxazolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E937813-50mg |
4-Ethyl-1,3-oxazolidin-2-one |
16112-60-0 | 50mg |
$ 64.00 | 2023-09-07 | ||
| TRC | E937813-100mg |
4-Ethyl-1,3-oxazolidin-2-one |
16112-60-0 | 100mg |
$ 87.00 | 2023-09-07 | ||
| TRC | E937813-500mg |
4-Ethyl-1,3-oxazolidin-2-one |
16112-60-0 | 500mg |
$ 178.00 | 2023-09-07 | ||
| Chemenu | CM413503-1g |
2-Oxazolidinone, 4-ethyl- |
16112-60-0 | 95%+ | 1g |
$*** | 2023-03-30 | |
| Chemenu | CM413503-5g |
2-Oxazolidinone, 4-ethyl- |
16112-60-0 | 95%+ | 5g |
$*** | 2023-03-30 | |
| eNovation Chemicals LLC | Y1263717-5g |
2-Oxazolidinone, 4-ethyl- |
16112-60-0 | 95% | 5g |
$185 | 2024-06-07 | |
| Ambeed | A538150-250mg |
4-Ethyloxazolidin-2-one |
16112-60-0 | 95% | 250mg |
$28.0 | 2025-02-24 | |
| Ambeed | A538150-1g |
4-Ethyloxazolidin-2-one |
16112-60-0 | 95% | 1g |
$39.0 | 2025-02-24 | |
| Ambeed | A538150-5g |
4-Ethyloxazolidin-2-one |
16112-60-0 | 95% | 5g |
$135.0 | 2025-02-24 | |
| abcr | AB413408-250 mg |
4-Ethyl-1,3-oxazolidin-2-one, 95%; . |
16112-60-0 | 95% | 250 mg |
€101.30 | 2023-07-19 |
4-Ethyl-1,3-oxazolidin-2-one Suppliers
4-Ethyl-1,3-oxazolidin-2-one Related Literature
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Mei-Yan Wang,Qing-Wen Song,Ran Ma,Jia-Ning Xie,Liang-Nian He Green Chem. 2016 18 282
Additional information on 4-Ethyl-1,3-oxazolidin-2-one
4-Ethyl-1,3-Oxazolidin-2-one: A Comprehensive Overview
4-Ethyl-1,3-Oxazolidin-2-one, also known by its CAS number 16112-60-0, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of oxazolidinones, which are five-membered heterocycles containing an oxygen atom and a nitrogen atom. The structure of 4-Ethyl-1,3-Oxazolidin-2-one consists of a cyclic amide group with an ethyl substituent at the 4-position, making it a valuable building block for further chemical modifications.
The synthesis of 4-Ethyl-1,3-Oxazolidin-2-one typically involves the reaction of an amino alcohol with a carbonyl compound under specific conditions. This process often employs catalytic agents to enhance reaction efficiency and selectivity. Recent advancements in catalytic methods have enabled the production of this compound with higher purity and yield, making it more accessible for industrial applications.
4-Ethyl-1,3-Oxazolidin-2-one has gained attention in the pharmaceutical industry due to its potential as a precursor for bioactive compounds. Researchers have explored its role in the development of antibiotics, antiviral agents, and anticancer drugs. For instance, studies have shown that derivatives of this compound exhibit potent inhibitory effects against certain enzymes associated with viral replication and cancer cell proliferation.
In addition to its pharmaceutical applications, 4-Ethyl-1,3-Oxazolidin-2-one has found utility in materials science as a component in polymer formulations. Its ability to form stable amide bonds makes it an ideal candidate for synthesizing high-performance polymers with tailored properties. Recent research has focused on incorporating this compound into biodegradable polymers for use in sustainable packaging and biomedical devices.
The chemical stability and reactivity of 4-Ethyl-1,3-Oxazolidin-2-one make it a valuable intermediate in organic synthesis. Its reactivity is influenced by the electron-withdrawing effect of the amide group and the electron-donating effect of the ethyl substituent. These properties enable it to participate in a wide range of reactions, including nucleophilic additions, cyclizations, and cross-coupling reactions.
From an environmental perspective, the synthesis and application of 4-Ethyl-1,3-Oxazolidin-2-one are being optimized to minimize ecological impact. Green chemistry approaches are being employed to develop more sustainable methods for its production and use. For example, researchers are exploring the use of renewable feedstocks and energy-efficient reaction conditions to reduce the carbon footprint associated with its manufacturing.
In conclusion, 4-Ethyl-1,3-Oxazolidin-2-one, CAS number 16112-60-0, is a multifaceted compound with diverse applications across various industries. Its unique chemical properties make it an essential building block for advancing drug discovery and materials innovation. As research continues to uncover new potential uses for this compound, its role in shaping future technologies is expected to grow significantly.
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